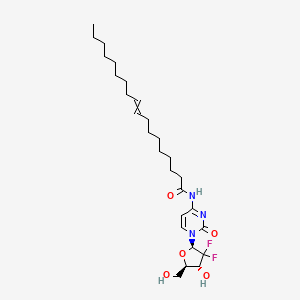
2'-Deoxy-2',2'-difluoro-N-octadec-9-enoylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is a synthetic nucleoside analog This compound is characterized by the presence of fluorine atoms at the 2’ position of the deoxyribose sugar and an octadec-9-enoyl group attached to the cytidine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine typically involves multiple steps, starting from a protected ribofuranose derivative. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2’ position of the ribofuranose sugar. This is often achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Glycosylation: Coupling of the fluorinated sugar with a protected cytidine base. This step usually requires a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: Removal of protecting groups to yield the final nucleoside analog.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Fine-tuning temperature, solvent, and catalyst concentrations to maximize yield.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a research reagent in molecular biology.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The presence of fluorine atoms can disrupt the activity of DNA and RNA polymerases, leading to chain termination.
Induce Mutations: The compound can cause mutations in the viral genome, rendering the virus non-infectious.
Trigger Apoptosis: In cancer cells, it can induce apoptosis by interfering with DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is unique due to its specific structural modifications. Similar compounds include:
2’-Deoxy-2’,2’-difluorocytidine: Known for its antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinonucleic acid (2’F-ANA): Used in gene silencing and antisense therapies.
Gemcitabine: A well-known chemotherapeutic agent used in the treatment of various cancers.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
Propriétés
Numéro CAS |
210829-32-6 |
|---|---|
Formule moléculaire |
C27H43F2N3O5 |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]octadec-9-enamide |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)30-22-18-19-32(26(36)31-22)25-27(28,29)24(35)21(20-33)37-25/h9-10,18-19,21,24-25,33,35H,2-8,11-17,20H2,1H3,(H,30,31,34,36)/t21-,24-,25-/m1/s1 |
Clé InChI |
JYJZIVPBAHOHBS-NQHRYMMQSA-N |
SMILES isomérique |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


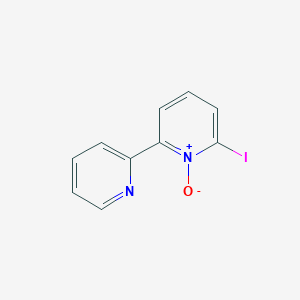
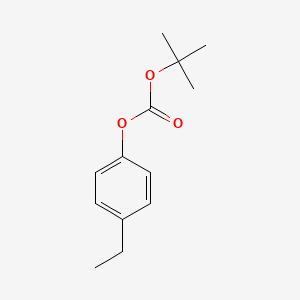
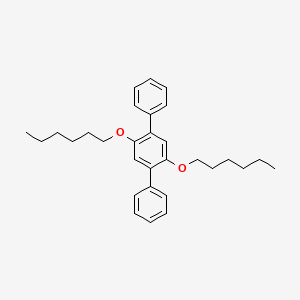
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
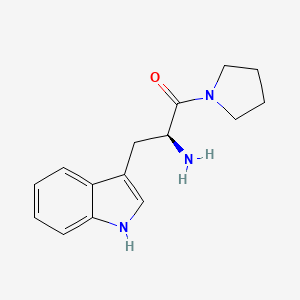
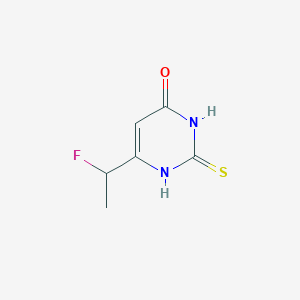
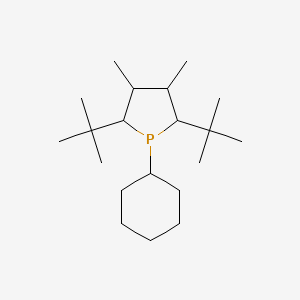
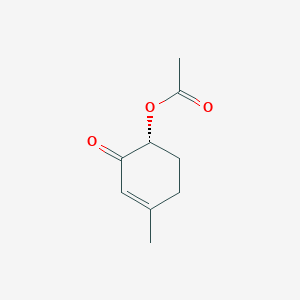
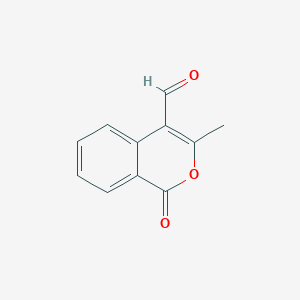
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
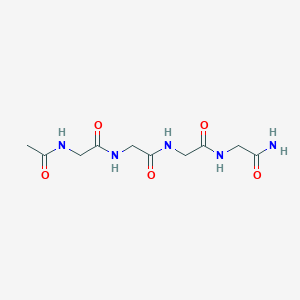
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
